Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a thioacetamido bridge to a pyridazine ring substituted with a pyridin-3-yl group. This structure combines aromatic and heterocyclic motifs, which are often associated with bioactivity in medicinal chemistry. The thioether linkage and ester functionality suggest susceptibility to metabolic modifications, influencing pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-7-3-4-8-17(15)22-18(25)13-28-19-10-9-16(23-24-19)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQODTQVNNSJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cycloaddition of pyridine N-imine with alkynyl heterocycles.
Thioether Formation:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Scientific Research Applications
-
Drug Design and Development
The compound's structural motifs are promising for the design of new therapeutic agents targeting various diseases. The pyridazine moiety has been shown to play a crucial role in enhancing the binding affinity of ligands to biological targets, such as enzymes and receptors involved in cancer and neurodegenerative diseases . -
Anticancer Activity
Recent studies indicate that derivatives of pyridazine compounds exhibit anticancer properties by inhibiting key signaling pathways associated with tumor growth. Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant activity that warrants further investigation . -
Antimicrobial Properties
Research has revealed that compounds containing thioamide functionalities can exhibit antimicrobial activities. This compound has been screened against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 < 10 µM | |
| Antimicrobial | Disk Diffusion Method | Zone of Inhibition > 15 mm | |
| Enzyme Inhibition | Kinetic Studies | IC50 values in low µM range |
Case Studies
-
Case Study: Anticancer Mechanism
A study focused on the mechanism of action for this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed through flow cytometry analysis, which showed increased annexin V binding in treated cells . -
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating their function . The thioether linkage may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations:
Heterocycle Variability: The target compound uses pyridazine fused with pyridine, whereas analogues like I-6373 and Compound 1 employ isoxazole or pyrimidine cores. Pyridazine’s electron deficiency may enhance binding to targets like kinases compared to pyrimidines or isoxazoles .
Linker Modifications: The thioacetamido bridge in the target compound differs from phenethylamino (I-6230, I-6232) or phenethylthio (I-6373) linkers. Sulfur-containing linkers (e.g., thioacetamido, phenethylthio) may improve membrane permeability but increase susceptibility to oxidation .
The target compound lacks such substitutions, suggesting intermediate polarity .
Pharmacological and ADMET Implications
- Solubility : The pyridinyl group in the target compound may improve solubility over purely lipophilic analogues like I-6232. However, it likely remains less soluble than derivatives with polar isoxazole (I-6373) or thietane (Compound 1) groups .
- Metabolic Stability : The ester group in the target compound is prone to hydrolysis, similar to I-6230 and I-6232. In contrast, Compound 1’s thietane ring may undergo slower oxidative metabolism due to steric hindrance .
- Target Selectivity : Pyridazine derivatives (target, I-6230) are reported to inhibit kinases and inflammatory mediators, while pyrimidines (Compound 1) often target enzymes like dihydrofolate reductase .
Biological Activity
Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following structural components:
- An ethyl ester group.
- A benzoate moiety.
- A thioacetamido link to a pyridazinyl-pyridinyl structure.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of Pyridazinyl-Pyridinyl Intermediate : This is achieved through condensation reactions involving appropriate pyridine derivatives.
- Thioacetic Acid Reaction : The intermediate is then reacted with thioacetic acid to introduce the thio group.
- Esterification : Finally, the benzoate moiety is introduced via esterification with ethyl alcohol.
Pharmacological Properties
This compound has been investigated for various biological activities, including:
-
Antitumor Activity :
- Studies have indicated that compounds with similar structures exhibit significant inhibition of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation.
-
Antimicrobial Effects :
- Preliminary bioassays suggest that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria. The efficacy appears to be linked to its ability to disrupt bacterial cell membranes.
-
Anti-inflammatory Properties :
- Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in various inflammatory diseases.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF7 (Breast Cancer) | 15 | |
| Antimicrobial | E. coli | 20 | |
| Anti-inflammatory | RAW264.7 (Macrophages) | 10 |
In Vivo Studies
Animal model studies have shown promising results in reducing tumor size and inflammation markers following treatment with this compound, suggesting potential for therapeutic applications in oncology and inflammatory diseases.
Q & A
Q. How can machine learning models predict novel derivatives with enhanced bioactivity?
- Methodology : Train models on existing bioactivity datasets (e.g., ChEMBL) using descriptors like Morgan fingerprints or 3D pharmacophores. Validate predictions via synthesis and testing. For example, a Random Forest model prioritizing electron-withdrawing substituents on the pyridazine ring may improve antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
